molecular formula C8H5FO2 B7852120 2-(3-Fluorophenyl)-2-oxoacetaldehyde

2-(3-Fluorophenyl)-2-oxoacetaldehyde

Cat. No.: B7852120
M. Wt: 152.12 g/mol
InChI Key: XZOVDWQTSXDMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an oxoacetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the use of fluorinated benzene derivatives as starting materials. The synthetic route typically includes the following steps:

    Fluorination: Introduction of a fluorine atom to the benzene ring using reagents such as fluorine gas or other fluorinating agents.

    Formylation: Introduction of a formyl group (-CHO) to the fluorinated benzene ring through reactions such as the Vilsmeier-Haack reaction.

    Oxidation: Conversion of the formyl group to an oxoacetaldehyde group using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxoacetaldehyde group to alcohols or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Fluorophenyl)-2-oxoacetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The oxoacetaldehyde group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-2-oxoacetaldehyde: Similar structure with a chlorine atom instead of fluorine.

    2-(3-Bromophenyl)-2-oxoacetaldehyde: Contains a bromine atom in place of fluorine.

    2-(3-Methylphenyl)-2-oxoacetaldehyde: Features a methyl group instead of a halogen.

Uniqueness

2-(3-Fluorophenyl)-2-oxoacetaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can affect the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(3-fluorophenyl)-2-oxoacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOVDWQTSXDMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluorophenyl)-2-oxoacetaldehyde
Reactant of Route 2
2-(3-Fluorophenyl)-2-oxoacetaldehyde
Reactant of Route 3
2-(3-Fluorophenyl)-2-oxoacetaldehyde
Reactant of Route 4
2-(3-Fluorophenyl)-2-oxoacetaldehyde
Reactant of Route 5
2-(3-Fluorophenyl)-2-oxoacetaldehyde
Reactant of Route 6
2-(3-Fluorophenyl)-2-oxoacetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.